Tetromycin A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C36H48O6 |

|---|---|

Molecular Weight |

576.8 g/mol |

IUPAC Name |

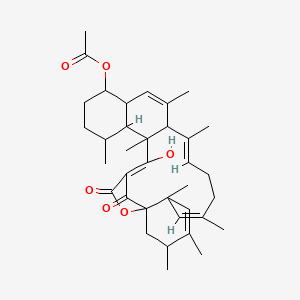

[(7Z,11Z,23Z)-23-hydroxy-3,4,6,8,12,14,20,22-octamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-17-yl] acetate |

InChI |

InChI=1S/C36H48O6/c1-19-11-10-12-20(2)29-22(4)15-26-27(41-25(7)37)14-13-21(3)30(26)35(29,9)31(38)28-32(39)36(42-33(28)40)18-24(6)23(5)17-34(36,8)16-19/h12,15-17,21,24,26-27,29-30,38H,10-11,13-14,18H2,1-9H3/b19-16-,20-12-,31-28- |

InChI Key |

MQEFCZZPPWNMPU-XSCBJMFTSA-N |

Isomeric SMILES |

CC1CCC(C2C1C/3(C(/C(=C\CC/C(=C\C4(C=C(C(CC45C(=O)/C(=C3/O)/C(=O)O5)C)C)C)/C)/C)C(=C2)C)C)OC(=O)C |

Canonical SMILES |

CC1CCC(C2C1C3(C(C(=CCCC(=CC4(C=C(C(CC45C(=O)C(=C3O)C(=O)O5)C)C)C)C)C)C(=C2)C)C)OC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

"discovery and isolation of Tetromycin A"

An In-depth Technical Guide to the Discovery and Isolation of Tetracycline (B611298)

This technical guide provides a comprehensive overview of the discovery, isolation, and biological activity of tetracycline, a broad-spectrum antibiotic. The information is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of key processes.

Discovery of Tetracycline

The discovery of the tetracycline class of antibiotics was a significant milestone in medicine, emerging from the systematic screening of soil microorganisms in the mid-20th century. The first member of this class to be discovered was chlortetracycline (B606653) (Aureomycin) in 1945 by Benjamin Minge Duggar from the soil bacterium Streptomyces aureofaciens. This was followed by the isolation of oxytetracycline (B609801) from Streptomyces rimosus. Tetracycline itself was later produced by the catalytic hydrogenation of chlortetracycline. These compounds are polyketides, characterized by a linear fused tetracyclic nucleus.

Producing Microorganisms

Tetracyclines are natural products primarily produced by various species of the genus Streptomyces, a group of Gram-positive, filamentous bacteria found in soil. Key producing organisms include:

-

Streptomyces aureofaciens : The original source of chlortetracycline.

-

Streptomyces rimosus : A known producer of oxytetracycline.

-

Streptomyces lusitanus : Utilized in some fermentation processes for tetracycline production.

Fermentation and Isolation Protocols

The production of tetracycline involves fermentation of a producing Streptomyces strain, followed by extraction and purification of the antibiotic.

Fermentation Protocol

Inoculum Preparation:

-

Aseptically transfer spores of a high-yielding Streptomyces strain from a slant culture to a 250 mL Erlenmeyer flask containing 50 mL of sterile inoculum medium.

-

The inoculum medium can consist of (w/v): 2.5% soluble starch, 1.0% corn steep liquor, 0.5% (NH₄)₂SO₄, 2% CaCO₃, 1% NaCl, 1% K₂HPO₄, and 1% MgSO₄·7H₂O, with the pH adjusted to 7.5.

-

Incubate the flask on a rotary shaker at 220 rpm and 28°C for 5 to 7 days.

-

Harvest the spores, wash with sterile saline solution, and resuspend in saline to create the inoculum.

Production Fermentation:

-

Inoculate a production fermenter containing the sterile production medium with the prepared spore suspension. A typical production medium may contain (g/L): corn steep liquor (28), CaCO₃ (14), starch (38), (NH₄)₂SO₄ (5.7), NH₄Cl (1.5), MnSO₄·4H₂O (0.05), CoCl₂·6H₂O (0.002), ZnSO₄ (0.05), peanut meal (25), and lard oil (35).

-

Maintain the fermentation at a controlled temperature, typically between 26-35°C, with aeration and agitation. For instance, an initial fermentation at 30°C for 24 hours with an aeration of 1.5 L/min/L, followed by a reduction in temperature to 26°C and an increase in aeration to 4 L/min/L for the remainder of the fermentation.

-

The fermentation is typically carried out for 140-200 hours.

Isolation and Purification Protocol

-

Cell Removal : At the end of the fermentation, the broth is acidified to a pH of approximately 2.0 with H₂SO₄. The solid biomass (mycelium) is then removed by filtration or centrifugation.

-

Initial Extraction : The pH of the resulting supernatant is adjusted to 8.5-10.0 with NaOH. The tetracycline is then extracted from the aqueous phase into an organic solvent such as butanol. This is typically done by performing three extractions with equal volumes of the solvent.

-

Solvent Wash and Concentration : The combined organic phases are washed with distilled water at pH 8.5 and then concentrated under vacuum at a low temperature (e.g., 32°C).

-

Back Extraction : The tetracycline is recovered from the concentrated butanolic solution by extraction into an acidic aqueous solution, such as 0.01 M HCl.

-

Crystallization and Further Purification : The crude tetracycline can be further purified by a series of crystallizations, taking advantage of its amphoteric nature (solubility in both acidic and alkaline solutions). High-performance liquid chromatography (HPLC) can be employed for final purification steps to achieve high purity.

Quantitative Data

Production Yields

The yield of tetracycline from fermentation can vary significantly depending on the strain and fermentation conditions.

| Streptomyces Strain | Fermentation Time (hours) | Reported Yield (g/L) | Reference |

| S. lusitanus var tetracyclini | 140 | 11.1 | |

| High-yield industrial strains | 150 - 200 | 25 - 30 |

Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

The following table summarizes the MIC values of tetracycline against various bacterial strains.

| Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | ATCC29213 | 0.5 | |

| Methicillin-Resistant S. aureus (MRSA) | DMST20651 | 32 | |

| Staphylococcus epidermidis | TISTR518 | 0.0625 | |

| Bacillus subtilis | TISTR008 | 4 | |

| Bacillus cereus | TISTR687 | 1 | |

| Streptococcus pneumoniae | Clinical Isolates (Susceptible) | ≤ 2.0 |

Mandatory Visualizations

Experimental Workflow for Tetracycline Isolation

Caption: Workflow for the isolation and purification of tetracycline from fermentation broth.

Mechanism of Action of Tetracycline

Caption: Mechanism of action of tetracycline in inhibiting bacterial protein synthesis.

An In-depth Technical Guide to the Chemical Structure of Tetromycin A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetromycin A is a naturally occurring macrolide antibiotic belonging to the tetronic acid class of compounds. Possessing a unique 24-membered macrocyclic ring structure, it has demonstrated notable activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This technical guide provides a comprehensive overview of the chemical structure of this compound, integrating available data on its physicochemical properties, structural elucidation, and biosynthetic origins. Due to the limited public availability of the primary research articles, this guide synthesizes the accessible information and provides a framework for understanding this promising antibiotic.

Introduction

The emergence of antibiotic-resistant pathogens constitutes a significant global health threat, necessitating the discovery and development of novel antimicrobial agents. Macrolide antibiotics, characterized by a large macrocyclic lactone ring, have long been a cornerstone of antibacterial therapy. This compound, a 24-membered macrolide, represents a structurally distinct member of this class, distinguished by the presence of a tetronic acid moiety. This feature is of particular interest as tetronic acid-containing natural products are known to exhibit a wide range of biological activities.

Chemical Identity and Physicochemical Properties

This compound is identified by the Chemical Abstracts Service (CAS) number 180027-83-2. Its molecular formula is C36H48O6, corresponding to a molecular weight of 576.77 g/mol .

| Property | Value | Source |

| CAS Number | 180027-83-2 | Commercial Suppliers |

| Molecular Formula | C36H48O6 | Commercial Suppliers |

| Molecular Weight | 576.77 g/mol | Commercial Suppliers |

| Class | Macrolide, Tetronic Acid | Scientific Literature |

| Ring Size | 24-membered | Scientific Literature |

| Producing Organism | Streptomyces sp. | Scientific Literature |

| Biological Activity | Antibiotic against Gram-positive bacteria (including MRSA) | Scientific Literature |

Structural Elucidation

The definitive structural elucidation of this compound was reported by Oka et al. in a two-part series in the Journal of Antibiotics. The full experimental details, including comprehensive NMR and mass spectrometry data, are contained within these publications which are not publicly accessible.

Key Spectroscopic Methods for Structure Elucidation (General Principles):

The determination of a complex natural product structure like this compound typically relies on a combination of advanced spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR: Provides information about the number, environment, and connectivity of protons in the molecule.

-

13C NMR: Reveals the number and types of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the assembly of the carbon skeleton and the placement of functional groups.

-

-

Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate molecular weight, which is used to determine the molecular formula.

-

Tandem Mass Spectrometry (MS/MS): Involves fragmentation of the molecule, with the resulting fragment ions providing valuable information about the different structural components.

-

A general workflow for the structure elucidation of a novel natural product is depicted below.

Biosynthesis

While the specific biosynthetic pathway of this compound has not been detailed in publicly available literature, its classification as a tetronic acid-containing macrolide allows for a putative biosynthetic scheme based on known pathways for similar compounds.

The biosynthesis of such molecules generally involves:

-

Polyketide Synthase (PKS) assembly: A large, multi-domain enzyme complex catalyzes the iterative condensation of small carboxylic acid units (typically acetyl-CoA and malonyl-CoA) to form a long polyketide chain. This process dictates the carbon backbone of the macrolide ring.

-

Formation of the Tetronic Acid Moiety: The characteristic tetronic acid ring is typically formed from a precursor derived from the Krebs cycle, which is then incorporated into the growing polyketide chain.

-

Cyclization and Tailoring: The linear polyketide chain undergoes an intramolecular cyclization to form the 24-membered macrolactone ring. Subsequent enzymatic modifications, such as hydroxylation, methylation, and glycosylation (though no sugar moieties are indicated in the molecular formula of this compound), lead to the final, biologically active molecule.

Total Synthesis

The total synthesis of a complex, 24-membered macrolide like this compound would represent a significant challenge in synthetic organic chemistry. Key challenges in the synthesis of such molecules include:

-

Stereocontrol: Establishing the correct stereochemistry at multiple chiral centers around the macrolide ring.

-

Macrolactonization: The ring-closing reaction to form the large 24-membered ring can be entropically disfavored and requires highly efficient and mild reaction conditions.

-

Functional Group Compatibility: The various functional groups present in the molecule must be compatible with the reaction conditions used throughout the synthetic sequence.

To date, a total synthesis of this compound has not been reported in the publicly accessible scientific literature.

Biological Activity and Mechanism of Action

This compound has been reported to exhibit potent antibacterial activity against Gram-positive bacteria, including MRSA. While the specific mechanism of action for this compound has not been elucidated, macrolide antibiotics generally function by inhibiting bacterial protein synthesis. They achieve this by binding to the 50S subunit of the bacterial ribosome, thereby blocking the exit tunnel for the nascent polypeptide chain. It is plausible that this compound shares this general mechanism of action.

Conclusion and Future Perspectives

This compound is a structurally intriguing 24-membered macrolide antibiotic with promising activity against clinically relevant Gram-positive pathogens. While its fundamental chemical properties have been established, a detailed public record of its structural elucidation and biosynthesis is lacking. Future research efforts, including the potential rediscovery and full characterization of this compound from its producing Streptomyces strain, would be invaluable. Furthermore, the total synthesis of this compound would not only confirm its structure but also open avenues for the generation of novel analogs with potentially improved therapeutic properties. Such studies are essential to fully explore the potential of this compound as a lead compound in the development of new antibiotics to combat the growing challenge of antimicrobial resistance.

Tetromycin A (CAS Number: 180027-83-2): A Technical Guide for Researchers

For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.

This technical guide provides a comprehensive overview of Tetromycin A (CAS Number: 180027-83-2), a tetronic acid-based antibiotic. This document is intended for researchers, scientists, and drug development professionals interested in the chemical properties and potential biological activities of this compound. Information available in the public domain on this compound is limited; therefore, this guide also draws upon data from structurally related tetromycin derivatives to provide a broader context for its potential applications.

Physicochemical Properties

This compound is a complex polyketide produced by Streptomyces sp. MST-AS4903.[1] It is structurally related to other complex tetronic acid antibiotics such as kijanimicin and chlorothricin.[2] The fundamental physicochemical properties of this compound are summarized in the table below, based on data from commercial suppliers.

| Property | Value | Source |

| CAS Number | 180027-83-2 | [1][3] |

| Molecular Formula | C₃₆H₄₈O₆ | [1][3] |

| Molecular Weight | 576.8 g/mol | [1] |

| Appearance | Solid | [1] |

| Purity | ≥98% | [1] |

| Solubility | Soluble in DMF, DMSO, Ethanol, Methanol | [1] |

| Storage | -20°C | [1] |

| Stability | ≥ 4 years at -20°C | [1] |

Biological Activity

Research on closely related, novel tetromycin derivatives isolated from the marine sponge-derived actinomycete Streptomyces axinellae has revealed other potential biological activities for this class of compounds.[4] These derivatives have demonstrated:

-

Anti-trypanosomal Activity: All tested tetromycin derivatives showed activity against Trypanosoma brucei, the parasite responsible for African sleeping sickness, with IC₅₀ values below 100 μM.[4]

-

Cysteine Protease Inhibition: The compounds exhibited time-dependent inhibition of cathepsin L-like proteases, with Kᵢ values in the low micromolar range.[4]

It is important to note that these activities were observed for derivatives of this compound, and similar studies on this compound (CAS 180027-83-2) have not been reported. The table below summarizes the reported anti-trypanosomal and cytotoxic activities of these related derivatives.

| Compound | Anti-Trypanosomal Activity (IC₅₀, μM) | Cytotoxicity vs. 293T Kidney Cells (IC₅₀, μM) | Cytotoxicity vs. J774.1 Macrophages (IC₅₀, μM) |

| Tetromycin 1 | 22.1 (48h), 14.8 (72h) | >100 | >100 |

| Tetromycin 2 | 25.8 (48h), 18.2 (72h) | 33.7 | 45.3 |

| Tetromycin 3 | 23.3 (48h), 17.5 (72h) | 27.2 | 26.8 |

| Tetromycin 4 | 21.0 (48h), 15.2 (72h) | 26.5 | 28.5 |

| Tetromycin B (5) | 21.3 (48h), 15.5 (72h) | 35.8 | 29.5 |

| Data extracted from Pimentel-Elardo, S.M., et al. Mar. Drugs 2011.[4] |

Mechanism of Action

The specific mechanism of action for this compound has not been elucidated in the available literature. As a tetronic acid-containing natural product, its activity may be related to mechanisms observed for other compounds in this class. Tetronic acids are known to be strong metal chelators, and this property can be crucial for their biological function.[4] The activity of some tetronic acid antibiotics is dependent on their ability to act as ionophores or to inhibit key enzymes. Without specific studies, any proposed mechanism for this compound remains speculative.

Experimental Protocols

Detailed experimental protocols for the study of this compound are not available. However, the methodologies used for the isolation and biological evaluation of the related tetromycin derivatives from Streptomyces axinellae provide a valuable framework for future research.[4]

Isolation and Purification of Tetromycin Derivatives

A general workflow for the isolation of tetromycin compounds from a microbial culture is outlined below.

Caption: General workflow for the isolation and characterization of tetromycin derivatives.

Anti-trypanosomal Activity Assay

The in vitro activity against Trypanosoma brucei can be determined using a resazurin-based assay.

-

Preparation: Serially dilute test compounds in 96-well plates using an appropriate solvent (e.g., DMSO) and culture medium.

-

Inoculation: Add a suspension of T. brucei bloodstream forms to each well at a final density of 2 x 10⁴ cells/mL.

-

Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ atmosphere.

-

Resazurin (B115843) Addition: Add resazurin solution (final concentration 12.5 µg/mL) to each well.

-

Second Incubation: Incubate for an additional 24 hours.

-

Measurement: Measure fluorescence using a microplate reader (e.g., excitation 530 nm, emission 590 nm).

-

Analysis: Calculate the IC₅₀ values by plotting the percentage of parasite viability against the log of the compound concentration.

Cysteine Protease Inhibition Assay

The inhibitory activity against cysteine proteases like cathepsin L can be assessed using a fluorometric assay.

Caption: Workflow for cysteine protease inhibition assay.

Summary and Future Directions

This compound is a commercially available tetronic acid antibiotic with reported activity against Gram-positive bacteria, including MRSA. However, a significant gap exists in the publicly available scientific literature regarding its detailed biological activity, mechanism of action, and synthesis. The data that is available comes primarily from vendor specifications.

Research on structurally related tetromycin derivatives suggests that this class of molecules may possess a broader range of biological activities, including anti-parasitic and enzyme-inhibitory functions. The experimental protocols outlined in this guide, based on the study of these derivatives, provide a solid foundation for researchers wishing to investigate this compound further.

Future research should focus on:

-

Confirming the reported antibacterial activity of this compound through standardized MIC testing against a diverse panel of pathogens.

-

Elucidating the specific molecular mechanism of action.

-

Exploring other potential therapeutic applications, such as anti-parasitic or anti-inflammatory activities, based on the findings for related compounds.

-

Developing a total synthesis route to enable the generation of analogues for structure-activity relationship (SAR) studies.

References

An In-depth Technical Guide to Tetromycin A (C36H48O6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetromycin A is a naturally occurring tetronic acid-based antibiotic with the molecular formula C36H48O6. Isolated from Streptomyces sp. MST-AS4903, it has demonstrated significant bioactivity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This technical guide provides a comprehensive overview of the current knowledge on this compound, including its physicochemical properties, a putative biosynthetic pathway, and its likely mechanism of action through cysteine protease inhibition. Detailed experimental protocols for the isolation, characterization, and activity assessment of tetronic acid antibiotics are presented. Due to the limited publicly available data specific to this compound, this guide combines established information with plausible scientific inference based on related compounds, highlighting areas for future research.

Introduction

The rise of antibiotic-resistant pathogens presents a formidable challenge to global health. The discovery and development of novel antimicrobial agents with unique mechanisms of action are therefore of paramount importance. This compound, a complex polyketide belonging to the tetronic acid class of natural products, has emerged as a promising candidate in this endeavor. Its reported activity against MRSA makes it a subject of significant interest for further investigation and potential therapeutic development. This document aims to consolidate the available technical information on this compound and to provide a framework for researchers engaged in the study of this and related compounds.

Physicochemical Properties

This compound is a structurally complex molecule with a molecular weight of 576.8 g/mol . A summary of its key physicochemical properties is provided in Table 1.

| Property | Value | Reference |

| Molecular Formula | C36H48O6 | [1][2] |

| Molecular Weight | 576.8 g/mol | [1][2] |

| CAS Number | 180027-83-2 | [1][2] |

| Appearance | Solid | [2] |

| Solubility | Soluble in Ethanol, Methanol, DMSO, DMF | [2] |

| Origin | Streptomyces sp. MST-AS4903 | [2] |

| Chemical Class | Tetronic Acid-based Antibiotic | [2] |

| Purity (Typical) | ≥98% | [2] |

| Storage Temperature | -20°C | [2] |

| Stability | ≥ 4 years at -20°C | [2] |

Biosynthesis

While the specific biosynthetic gene cluster for this compound has not been elucidated, a putative pathway can be proposed based on the known biosynthesis of other tetronic acid-containing natural products. The formation of the characteristic tetronic acid moiety typically involves a polyketide synthase (PKS) pathway.

A plausible biosynthetic route for this compound would likely commence with a polyketide chain assembly, followed by cyclization and a series of tailoring enzymatic reactions to yield the final complex structure.

Proposed Biosynthetic Pathway for this compound

Caption: A proposed biosynthetic pathway for this compound.

Mechanism of Action

The precise molecular target of this compound has not been definitively identified. However, based on its chemical structure and the known activities of related compounds, a strong hypothesis is the inhibition of cysteine proteases. Related tetromycin derivatives have been shown to inhibit cathepsin L, a cysteine protease, with Ki values in the low micromolar range.[1][2]

The tetronic acid moiety contains an α,β-unsaturated lactone, a Michael acceptor, which can covalently react with the nucleophilic thiol group of the cysteine residue in the active site of these proteases, leading to irreversible inhibition.

Proposed Mechanism of Cysteine Protease Inhibition

Caption: Covalent inhibition of a cysteine protease by this compound.

Antibacterial Activity

This compound is reported to have pronounced activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Specific quantitative data, such as Minimum Inhibitory Concentration (MIC) values from standardized assays, are not widely available in the public domain. The available information is summarized in Table 2.

| Organism | Activity | Reference |

| Gram-positive bacteria | Pronounced | [1][2] |

| Methicillin-resistant S. aureus (MRSA) | Pronounced | [1][2] |

Experimental Protocols

Detailed experimental protocols for this compound are not available. The following are generalized protocols based on standard methods for the isolation and characterization of natural products from Streptomyces and for assessing their antibacterial activity.

General Protocol for Isolation and Purification of this compound

This protocol is based on methods for isolating secondary metabolites from Streptomyces cultures.[3]

1. Fermentation:

-

Inoculate a suitable seed medium with a spore suspension or mycelial fragments of Streptomyces sp. MST-AS4903.

-

Incubate at 28-30°C with shaking (200-250 rpm) for 2-3 days.

-

Transfer the seed culture to a larger volume of production medium.

-

Continue fermentation for 5-10 days under the same conditions.

2. Extraction:

-

Separate the mycelium from the culture broth by centrifugation or filtration.

-

Extract the mycelial cake and the culture filtrate separately with an organic solvent such as ethyl acetate (B1210297) or butanol.

-

Combine the organic extracts and evaporate to dryness under reduced pressure to yield a crude extract.

3. Fractionation and Purification:

-

Subject the crude extract to column chromatography on silica (B1680970) gel, eluting with a gradient of hexane (B92381) and ethyl acetate, followed by ethyl acetate and methanol.

-

Monitor fractions by thin-layer chromatography (TLC) and bioassay against a susceptible Gram-positive bacterium (e.g., Bacillus subtilis or S. aureus).

-

Pool the active fractions and subject them to further purification steps, such as Sephadex LH-20 chromatography and/or preparative high-performance liquid chromatography (HPLC) to obtain pure this compound.

Protocol for Determination of Minimum Inhibitory Concentration (MIC)

The MIC can be determined using the broth microdilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines.

1. Preparation of Inoculum:

-

Prepare a suspension of the test bacterium (e.g., MRSA) in a suitable broth (e.g., Mueller-Hinton Broth) and adjust the turbidity to a 0.5 McFarland standard.

2. Preparation of Antibiotic Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing broth to achieve a range of final concentrations.

3. Inoculation and Incubation:

-

Add the standardized bacterial inoculum to each well of the microtiter plate.

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubate the plate at 35-37°C for 16-20 hours.

4. Determination of MIC:

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterium.

Workflow for MIC Determination

Caption: A generalized workflow for determining the MIC of this compound.

Signaling Pathways

To date, there is no published research on the specific signaling pathways in either bacterial or mammalian cells that are modulated by this compound. This represents a significant knowledge gap and a promising area for future investigation. Understanding how this compound may affect bacterial signaling could reveal novel mechanisms of antibacterial action, while studies on its effects on eukaryotic signaling are crucial for assessing its potential toxicity and therapeutic applications beyond its antimicrobial properties.

Conclusion and Future Directions

This compound is a compelling natural product with demonstrated potential as an antibacterial agent against clinically significant pathogens like MRSA. While its fundamental physicochemical properties are established, there is a clear need for further in-depth research. Key areas for future investigation include:

-

Elucidation of the Biosynthetic Pathway: Identification and characterization of the this compound biosynthetic gene cluster will enable biosynthetic engineering efforts to produce novel, potentially more potent analogues.

-

Mechanism of Action Studies: Definitive identification of the molecular target(s) of this compound is crucial. Investigating its inhibitory activity against a panel of cysteine proteases and other potential targets will provide a clearer understanding of its mode of action.

-

Quantitative Antibacterial Spectrum: Comprehensive MIC testing against a broad panel of Gram-positive and Gram-negative bacteria, including various drug-resistant strains, is necessary to fully define its spectrum of activity.

-

Investigation of Cellular Signaling Effects: Studies into how this compound affects bacterial and eukaryotic signaling pathways will provide valuable insights into its broader biological effects and potential for therapeutic development.

The information presented in this guide serves as a foundation for researchers to build upon, with the ultimate goal of unlocking the full therapeutic potential of this compound and other tetronic acid-based antibiotics.

References

The intricate biosynthetic machinery behind tetronic acid antibiotics is a fascinating area of research for the development of new drugs.

Researchers and drug development professionals are keenly interested in the complex pathways that produce tetronic acid antibiotics, a class of natural products with a wide range of biological activities. These compounds, characterized by a distinctive tetronic acid moiety, are synthesized by intricate enzymatic assembly lines, primarily involving polyketide synthases (PKSs) and sometimes non-ribosomal peptide synthetases (NRPSs). A deep understanding of these biosynthetic processes opens up avenues for bioengineering novel antibiotics with improved efficacy.

The core of tetronic acid antibiotic biosynthesis lies in the convergence of two main pathways: the polyketide pathway, which builds the carbon backbone, and a specialized branch of metabolism that provides a glycerol-derived three-carbon unit to form the characteristic tetronate ring.[1] The genes encoding the enzymes for these complex transformations are typically clustered together in what is known as a biosynthetic gene cluster (BGC).[2] The identification and characterization of these BGCs are crucial for understanding and manipulating the production of these valuable compounds.

Core Biosynthetic Pathways and Key Enzymatic Players

The biosynthesis of tetronic acid antibiotics can be broadly divided into three key stages: the formation of the polyketide chain, the incorporation of a glycerol-derived unit to form the tetronate ring, and subsequent tailoring reactions that lead to the final bioactive molecule.

The initial polyketide chain is assembled by modular Type I PKSs. These large, multi-domain enzymes function like a molecular assembly line, sequentially adding two-carbon units derived from precursors like malonyl-CoA and methylmalonyl-CoA.[3] The specific number and type of modules in the PKS determine the length and initial structure of the polyketide backbone.

A defining feature of tetronate biosynthesis is the formation of the five-membered tetronate ring. This is achieved through the incorporation of a glycerol-derived three-carbon unit.[1] This process is initiated by the dephosphorylation of 1,3-bisphosphoglycerate, which is then loaded onto a dedicated acyl carrier protein (ACP).[4] A key enzyme in this process is a member of the FkbH family.[4] For instance, in the biosynthesis of tetronomycin, the protein Tmn16 is responsible for this crucial step.[4] Subsequently, a ketoacyl-ACP synthase III-mediated condensation reaction cyclizes the glyceryl moiety with the polyketide chain, leading to the formation of the tetronate ring.[4]

Following the construction of the core structure, a variety of tailoring enzymes, including oxidoreductases, glycosyltransferases, and methyltransferases, modify the molecule to produce the final, bioactive antibiotic. These modifications are critical for the compound's biological activity and specificity.

A notable example is the biosynthesis of thiolactomycin, a thiotetronic acid antibiotic. Its biosynthetic gene cluster reveals the involvement of a cytochrome P450 enzyme, TlmF, which is essential for the formation of the five-membered thiolactone ring.[2] Gene disruption studies have shown that in the absence of TlmF, a six-membered δ-thiolactone is produced instead, highlighting the enzyme's critical role in ring formation.[2]

Quantitative Insights into Tetronic Acid Antibiotic Biosynthesis

Quantitative data on enzyme kinetics, production yields, and biological activity are essential for a comprehensive understanding and for the rational engineering of these biosynthetic pathways.

| Antibiotic/Intermediate | Enzyme/Strain | Parameter | Value | Reference |

| 13-deoxytetrodecamycin | - | MIC vs. S. aureus ATCC BAA-44 (MRSA) | 1 - 8 µg/mL | [5] |

| RK-682 | CD45 PTPase | IC50 | 54 µM | [6] |

| RK-682 | VHR PTPase | IC50 | 2.0 µM | [6] |

| Thiolactomycin analog (TTM C) | S. coelicolor M1152 | MIC | 12 µg/mL | [7] |

| Kanamycin B | S. kanamyceticus (kanJ-disruption) | Yield | 543.18 ± 42 mg/L | [8] |

| Kanamycin B | S. kanamyceticus (wild-type) | Yield | 46.57 ± 12 mg/L | [8] |

| Chrysomycin A | Streptomyces sp. 891-B6 (optimized) | Yield | 1601.9 ± 56.7 mg/L | [9] |

| Chrysomycin A | Streptomyces sp. 891-B6 (initial) | Yield | 952.3 ± 53.2 mg/L | [9] |

Table 1: Quantitative data on the biological activity and production of tetronic acid and related antibiotics.

Experimental Protocols for Studying Tetronic Acid Biosynthesis

A variety of experimental techniques are employed to elucidate the biosynthetic pathways of tetronic acid antibiotics. These include genetic manipulation of the producing organisms, heterologous expression of biosynthetic gene clusters, and in vitro reconstitution of enzymatic reactions.

Genetic Manipulation: Gene Disruption in Streptomyces

Gene disruption is a powerful tool to probe the function of specific genes within a biosynthetic cluster. One common method is lambda Red-mediated recombineering.

Protocol for λ Red-Mediated Gene Disruption in Streptomyces (adapted from Gust et al., 2002) [5]

-

Primer Design: Design 59-nucleotide primers with 39-nucleotide extensions homologous to the regions flanking the target gene and 20-nucleotide sequences to amplify a resistance cassette (e.g., apramycin).

-

PCR Amplification: Amplify the resistance cassette using the designed primers and a suitable template plasmid.

-

Purification of the Disruption Cassette: Purify the PCR product using a gel extraction kit.

-

Preparation of Electrocompetent E. coli: Prepare electrocompetent E. coli BW25113/pIJ790 cells, which express the λ Red recombination proteins.

-

Electroporation and Recombination: Electroporate the purified disruption cassette into the competent E. coli cells containing the cosmid with the target gene cluster. The λ Red system will mediate homologous recombination, replacing the target gene with the resistance cassette.

-

Selection and Verification: Select for recombinant cosmids by plating on media containing the appropriate antibiotic. Verify the correct gene replacement by PCR and restriction digestion.

-

Intergeneric Conjugation: Transfer the modified cosmid from E. coli to the desired Streptomyces strain via triparental mating.

Heterologous Expression: Tri-parental Mating in Streptomyces

Heterologous expression of a biosynthetic gene cluster in a well-characterized host like Streptomyces coelicolor is a common strategy to study and manipulate antibiotic production.

Protocol for Tri-parental Mating for Conjugation into Streptomyces [1][7][10]

-

Strain Preparation: Grow overnight cultures of the E. coli donor strain (containing the expression plasmid), the E. coli helper strain (e.g., ET12567/pUZ8002 or TOP10/pR9604), and the recipient Streptomyces strain.

-

Cell Mixing: Mix the three cultures in a microcentrifuge tube.

-

Spotting on Mating Medium: Spot the cell mixture onto a suitable mating agar (B569324) medium (e.g., MS agar).

-

Incubation: Incubate the plate overnight at a temperature that allows for conjugation to occur (typically 30-37°C).

-

Selection of Exconjugants: Overlay the plate with antibiotics that select for the Streptomyces recipient containing the expression plasmid (e.g., nalidixic acid to counter-select E. coli and the antibiotic corresponding to the resistance marker on the plasmid).

-

Isolation and Verification: Incubate the plate until exconjugant colonies appear. Streak individual colonies onto fresh selective media to obtain pure cultures. Verify the presence of the plasmid by PCR.

In Vitro Reconstitution of Biosynthetic Pathways

In vitro reconstitution of enzymatic reactions allows for the detailed characterization of individual enzymes and their specific roles in the biosynthetic pathway.

General Protocol for In Vitro Reconstitution of PKS Activity [11][12]

-

Protein Expression and Purification: Overexpress the desired PKS enzymes (often with a 6xHis-tag) in a suitable host like E. coli. Purify the proteins using affinity chromatography (e.g., Ni-NTA).

-

Enzyme Assay Setup: In a reaction tube, combine the purified enzymes, the necessary substrates (e.g., malonyl-CoA, methylmalonyl-CoA), and cofactors (e.g., NADPH).

-

Reaction Incubation: Incubate the reaction mixture at the optimal temperature for the enzymes.

-

Reaction Quenching and Extraction: Stop the reaction by adding a quenching solution (e.g., acidic methanol). Extract the products with an organic solvent (e.g., ethyl acetate).

-

Product Analysis: Analyze the extracted products by techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the synthesized polyketides.

Visualizing the Biosynthetic Logic

Diagrams generated using the DOT language provide a clear visual representation of the complex relationships in biosynthetic pathways and experimental workflows.

The continued exploration of the biosynthesis of tetronic acid antibiotics, supported by robust experimental methodologies and a growing understanding of their genetic regulation, holds immense promise for the future of antibiotic discovery and development. The ability to harness and engineer these complex biological systems will be a key driver of innovation in the fight against infectious diseases.

References

- 1. The Application of Regulatory Cascades in Streptomyces: Yield Enhancement and Metabolite Mining - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Strategic Acyl Carrier Protein Engineering Enables Functional Type II Polyketide Synthase Reconstitution In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Heterologous expression and purification of encapsulins in Streptomyces coelicolor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The regulatory cascades of antibiotic production in Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A TetR-family transcription factor regulates fatty acid metabolism in the archaeal model organism Sulfolobus acidocaldarius - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

The Biological Activity of Tetromycin A: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetromycin A, a tetronic acid-based antibiotic, has demonstrated significant promise as an antibacterial agent, particularly against Gram-positive bacteria, including challenging methicillin-resistant Staphylococcus aureus (MRSA) strains.[1][2][3][4][5][6][] This technical guide provides a comprehensive overview of the currently available information on the biological activity of this compound (CAS 180027-83-2), including its proposed mechanism of action, and outlines relevant experimental methodologies. While specific quantitative bioassay data from primary literature remains limited in the public domain, this document synthesizes existing knowledge to support further research and development efforts.

Introduction

This compound is a naturally occurring antibiotic isolated from Streptomyces sp. MST-AS4903.[1][6][8] Structurally, it belongs to the tetronic acid class of compounds, distinguishing it from the well-known tetracycline (B611298) antibiotics.[1][3][6][8] Its molecular formula is C36H48O6, and it has a molecular weight of 576.77 g/mol .[1] The unique structure of this compound is believed to be the basis for its potent antibacterial activity, especially against drug-resistant Gram-positive pathogens.

Antibacterial Spectrum and Potency

This compound exhibits pronounced activity against both antibiotic-susceptible and -resistant Gram-positive bacteria.[2][6][] Notably, its efficacy against MRSA positions it as a compound of significant interest for addressing the challenges of antibiotic resistance.[2][6][]

Quantitative Data

For the purpose of this guide, the following table summarizes the qualitative antibacterial spectrum of this compound based on available descriptions.

| Target Bacteria | Activity Level | Reference |

| Gram-positive bacteria | Pronounced | [2][6] |

| Methicillin-resistant Staphylococcus aureus (MRSA) | Pronounced | [2][6][] |

Mechanism of Action

The precise molecular mechanism of action for this compound has not been fully elucidated in available literature. However, based on the activity of structurally related compounds, a potential target has been proposed.

Putative Inhibition of the PI3K/Akt Signaling Pathway

The activity of Tetrocarcin A, a compound structurally related to this compound, has been shown to involve the phosphatidylinositide-3'-kinase (PI3K)/Akt signaling pathway.[1][6][8] This pathway is crucial for a variety of cellular processes, including cell growth, proliferation, and survival. It is hypothesized that this compound may exert its effects, at least in part, by targeting components of this pathway. It is important to note that this is an extrapolated mechanism and requires direct experimental validation for this compound.

Below is a diagram illustrating the hypothesized interaction of this compound with the PI3K/Akt signaling pathway.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not extensively published. However, based on standard microbiological and cell biology techniques, the following methodologies would be appropriate for its investigation.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the description found in Japanese patent JPH1057089A and follows standard clinical laboratory practices.

Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a specific bacterium.

Materials:

-

This compound (CAS 180027-83-2)

-

Mueller-Hinton Agar (B569324) (MHA)

-

Bacterial strains for testing (e.g., Staphylococcus aureus, MRSA strains)

-

Sterile petri dishes

-

Sterile saline (0.85%)

-

Spectrophotometer

-

Incubator (37°C)

-

Micropipettes and sterile tips

Procedure:

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, ethanol) at a high concentration.

-

Preparation of MHA Plates with this compound:

-

Melt MHA and cool to 45-50°C.

-

Prepare a series of two-fold dilutions of this compound in molten MHA to achieve a range of final concentrations (e.g., 64, 32, 16, 8, 4, 2, 1, 0.5, 0.25, 0.125 µg/mL).

-

Pour the agar into sterile petri dishes and allow to solidify.

-

-

Preparation of Bacterial Inoculum:

-

Inoculate a fresh culture of the test bacterium and incubate until it reaches the logarithmic growth phase.

-

Adjust the turbidity of the bacterial suspension in sterile saline to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

-

Inoculation:

-

Using a multipoint inoculator or a sterile swab, inoculate the surface of each MHA plate (including a drug-free control plate) with the prepared bacterial suspension.

-

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.

Other Reported Biological Activities

While the primary focus has been on its antibacterial properties, related tetromycin derivatives have been investigated for other biological activities. These studies may provide insights into the broader potential of this compound.

-

Anti-trypanosomal Activity: New tetromycin derivatives have shown activity against Trypanosoma brucei, the parasite responsible for African trypanosomiasis.

-

Protease Inhibition: Some tetromycin derivatives have been found to inhibit cysteine proteases, such as cathepsin L, with Ki values in the low micromolar range.[1]

Conclusion

This compound is a promising antibacterial compound with demonstrated activity against Gram-positive bacteria, including MRSA. Its unique tetronic acid structure sets it apart from conventional antibiotics. While a comprehensive dataset on its biological activity is not yet publicly available, the existing information, including its potential interaction with the PI3K/Akt signaling pathway, warrants further investigation. The experimental protocols outlined in this guide provide a framework for future studies aimed at fully characterizing the therapeutic potential of this compound. Further research is needed to elucidate its precise mechanism of action and to establish a detailed profile of its antibacterial spectrum through quantitative MIC testing.

References

- 1. toku-e.com [toku-e.com]

- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 3. caymanchem.com [caymanchem.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. usbio.net [usbio.net]

- 8. JPH1057089A - Antibiotics tetromycin C1, C2, C3, C4 and C5 and their production - Google Patents [patents.google.com]

An In-depth Technical Guide to the Initial Screening of Tetromycin A Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetromycin A is identified as an antibiotic with activity against both antibiotic-susceptible and resistant Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA)[1]. As a member of the broader tetracycline (B611298) class of antibiotics, its core bioactivity is presumed to stem from the inhibition of protein synthesis. This guide provides a comprehensive overview of the standard methodologies and experimental protocols for conducting an initial bioactivity screening of this compound, leveraging established procedures for the tetracycline family. Due to the limited publicly available data specific to this compound, this document will use the well-documented activities of other tetracyclines as a framework for outlining a thorough screening process.

The tetracycline class of antibiotics, originally discovered in the 1940s, are broad-spectrum agents effective against a wide range of Gram-positive and Gram-negative bacteria, as well as other microorganisms like chlamydiae, rickettsiae, and some protozoan parasites[2]. Their primary mechanism of action involves the reversible binding to the 30S ribosomal subunit in bacteria, which blocks the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, thereby inhibiting protein synthesis and leading to a bacteriostatic effect[2][3][4][5]. In recent years, research has expanded to investigate the potential of tetracyclines in other therapeutic areas, including their use as antifungal, antiviral, and anticancer agents[6][7][8][9].

This guide will detail the experimental protocols for evaluating the antibacterial, antifungal, antiviral, and anticancer activities of this compound. It will also present data in a structured format for clear interpretation and provide visualizations of key pathways and workflows to aid in understanding the screening process.

Section 1: Antibacterial Activity Screening

The primary investigation for a novel tetracycline analog like this compound is to determine its spectrum and potency of antibacterial activity.

Quantitative Data Summary

An initial screening would generate data on the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria.

| Bacterial Strain | Gram Stain | Representative Tetracycline MIC (µg/mL) | This compound (Hypothetical Data) |

| Staphylococcus aureus (MSSA) | Positive | 0.25 - 2 | |

| Staphylococcus aureus (MRSA) | Positive | 1 - >128 | |

| Streptococcus pneumoniae | Positive | 0.06 - 4 | |

| Escherichia coli | Negative | 1 - >128[3] | |

| Pseudomonas aeruginosa | Negative | Intrinsically Resistant[3] | |

| Chlamydia trachomatis | N/A | 0.06 - 1 | |

| Rickettsia rickettsii | N/A | 0.125 - 1 |

Note: Representative MIC values for tetracycline are provided for context. Actual values for this compound would need to be determined experimentally.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Objective: To determine the lowest concentration of this compound that visibly inhibits the growth of a specific microorganism.

Materials:

-

This compound stock solution of known concentration.

-

96-well microtiter plates.

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria.

-

Bacterial cultures in the logarithmic growth phase, adjusted to a concentration of 5 x 10^5 CFU/mL.

-

Incubator.

-

Microplate reader (optional).

Procedure:

-

Preparation of Dilutions: A serial two-fold dilution of this compound is prepared in the microtiter plate using CAMHB. This typically ranges from 128 µg/mL to 0.06 µg/mL.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Controls: Positive (broth and bacteria, no drug) and negative (broth only) growth controls are included on each plate.

-

Incubation: The plates are incubated at 35-37°C for 16-20 hours under ambient air conditions.

-

Reading Results: The MIC is determined as the lowest concentration of this compound at which there is no visible growth. This can be assessed visually or with a microplate reader measuring optical density.

Visualization: Mechanism of Action and Experimental Workflow

The following diagrams illustrate the mechanism of action of tetracyclines and the workflow for an MIC assay.

Caption: Mechanism of action of tetracycline antibiotics.

Caption: Workflow for a broth microdilution MIC assay.

Section 2: Antifungal Activity Screening

While primarily antibacterial, some tetracyclines have shown antifungal properties, particularly at higher concentrations or in combination with other agents[6][10].

Quantitative Data Summary

The antifungal activity is also assessed using MIC values.

| Fungal Strain | Representative Tetracycline MIC (µg/mL) | This compound (Hypothetical Data) |

| Candida albicans | >150 (inhibitory)[6] | |

| Aspergillus fumigatus | Synergistic with Amphotericin B[10] | |

| Cryptococcus neoformans | Synergistic with Amphotericin B[10] |

Note: Tetracyclines are not typically used as standalone antifungal agents. Their activity is often observed at high concentrations or in synergistic combinations.

Experimental Protocol: Antifungal Susceptibility Testing

The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods for antifungal susceptibility testing.

Objective: To determine the MIC of this compound against pathogenic fungi.

Materials:

-

This compound stock solution.

-

RPMI-1640 medium.

-

Fungal cultures standardized to a concentration of 0.5-2.5 x 10^3 CFU/mL.

-

96-well microtiter plates.

-

Incubator.

Procedure:

-

Preparation of Dilutions: Similar to the antibacterial MIC assay, prepare serial dilutions of this compound in RPMI-1640 medium.

-

Inoculation: Inoculate each well with the standardized fungal suspension.

-

Controls: Include positive and negative growth controls.

-

Incubation: Incubate plates at 35°C for 24-48 hours.

-

Reading Results: The MIC is determined as the lowest concentration showing a significant reduction (typically ≥50%) in turbidity compared to the positive growth control.

Section 3: Antiviral Activity Screening

Tetracyclines can exert indirect antiviral effects through various mechanisms, including anti-inflammatory and anti-apoptotic activities, and by inhibiting viral entry and replication[9][11].

Potential Antiviral Mechanisms

-

Inhibition of Viral Replication: By affecting host cell protein synthesis, tetracyclines may disrupt the production of viral proteins[9].

-

Anti-inflammatory Effects: Reduction of pro-inflammatory cytokines can mitigate virus-induced pathology.

-

Inhibition of Matrix Metalloproteinases (MMPs): Some viruses utilize MMPs for replication and spread; tetracyclines are known MMP inhibitors[2].

-

Induction of Zinc-Finger Antiviral Protein (ZAP): Some tetracyclines can induce ZAP, a host protein that degrades specific viral mRNAs[8].

Experimental Protocol: Plaque Reduction Assay

This assay is a standard method to quantify the effect of a compound on viral infectivity.

Objective: To determine the concentration of this compound that reduces the number of viral plaques by 50% (IC50).

Materials:

-

This compound stock solution.

-

A susceptible host cell line (e.g., Vero cells).

-

A specific virus (e.g., Influenza virus, Herpes Simplex Virus).

-

Cell culture medium.

-

Agarose or methylcellulose (B11928114) overlay.

-

Crystal violet stain.

Procedure:

-

Cell Seeding: Seed host cells in 6-well plates and grow to confluence.

-

Virus Infection: Infect the cell monolayer with a known dilution of the virus for 1-2 hours.

-

Treatment: Remove the virus inoculum and add an overlay medium containing various concentrations of this compound.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

-

Staining and Counting: Remove the overlay, fix the cells, and stain with crystal violet. Count the number of plaques in each well.

-

Calculation: The IC50 is calculated by comparing the number of plaques in treated wells to the untreated control wells.

Visualization: Potential Antiviral Mechanisms

Caption: Potential pathways for the antiviral activity of this compound.

Section 4: Anticancer Activity Screening

Recent studies have highlighted the anticancer properties of some tetracyclines, which can inhibit cancer cell proliferation and metastasis, and promote apoptosis[7].

Potential Anticancer Mechanisms

-

Anti-proliferative Effects: Inhibition of mitochondrial protein synthesis in rapidly dividing cancer cells.

-

Induction of Apoptosis: Triggering programmed cell death in cancer cells.

-

Anti-metastatic Effects: Inhibition of MMPs, which are crucial for tumor invasion and metastasis.

-

Enhanced T-cell Immunity: Some tetracyclines can enhance the antitumor activity of T lymphocytes[12][13][14].

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability and proliferation.

Objective: To determine the concentration of this compound that reduces the viability of a cancer cell line by 50% (IC50).

Materials:

-

This compound stock solution.

-

Cancer cell lines (e.g., HeLa, MCF-7, A549).

-

Normal (non-cancerous) cell line for selectivity assessment (e.g., HEK293).

-

96-well cell culture plates.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilizing agent (e.g., DMSO, isopropanol).

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed cells into 96-well plates and allow them to adhere overnight.

-

Treatment: Treat the cells with serial dilutions of this compound for 24-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

-

Solubilization: Remove the medium and add a solubilizing agent to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculation: The IC50 value is determined by plotting the percentage of cell viability against the drug concentration.

Visualization: Anticancer Screening Workflow

Caption: Workflow for an MTT-based cytotoxicity assay.

The initial bioactivity screening of this compound should be a systematic process that begins with its expected primary function as an antibacterial agent and expands to explore its potential in antifungal, antiviral, and anticancer applications. The experimental protocols outlined in this guide provide a robust framework for generating the foundational data necessary for further drug development. By employing standardized assays and a broad panel of microorganisms and cell lines, researchers can build a comprehensive profile of this compound's bioactivity, paving the way for preclinical and clinical evaluation. The visualizations provided serve to clarify the complex mechanisms and workflows involved in this critical phase of drug discovery.

References

- 1. scbt.com [scbt.com]

- 2. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]

- 3. Tetracycline - Wikipedia [en.wikipedia.org]

- 4. Tetracycline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Tetracycline antibiotics | Research Starters | EBSCO Research [ebsco.com]

- 6. Tetracycline Effects on Candida Albicans Virulence Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tetracycline antibiotics: Potential anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. WO2016025010A1 - A novel broad-spectrum antiviral synergistic pharmaceutical composition for the treatment and prevention of viral infections - Google Patents [patents.google.com]

- 9. Tetracycline and viruses: a possible treatment for COVID-19? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tetracycline alters drug susceptibility in Candida albicans and other pathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Antibiotics reveal a new way to fight cancer | EurekAlert! [eurekalert.org]

- 13. Antibiotics reveal a new way to fight cancer - ResOU [resou.osaka-u.ac.jp]

- 14. Tetracyclines enhance antitumor T-cell immunity via the Zap70 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

Tetromycin A: A Technical Review of a Tetronic Acid Antibiotic

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Tetromycin A is a naturally occurring tetronic acid-based antibiotic produced by Streptomyces species. First identified in the 1990s, it has demonstrated significant bioactivity, particularly against Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Structurally related to compounds like tetrocarcin and versipelostatin, its mechanism of action is hypothesized to involve the inhibition of critical cellular signaling pathways, such as the PI3K/Akt pathway.[3][4][5] Due to its potent antibacterial properties, this compound represents a molecule of interest for further investigation in the development of new antimicrobial agents. This document provides a comprehensive technical overview of the existing literature on this compound, including its biological activities, hypothesized mechanism of action, and relevant experimental protocols.

Introduction and Chemical Properties

This compound is a complex polyketide natural product belonging to the tetronic acid class of antibiotics.[3][5] It was first reported as a product of Streptomyces MK67-CF9.[1][6] Other producing organisms include Streptomyces sp. MST-AS4903.[2][4]

Chemical Identity:

It is structurally related to a family of complex antibiotics including kijanimicin, chlorothricin, saccharocarcin, tetrocarcin, and versipelostatin, which share a similar structural core.[2][4][5]

Biological Activity and Quantitative Data

To provide context for the potency of this compound class, quantitative data for the closely related derivative, Tetromycin B, is presented below. Tetromycin B has been evaluated for its activity as a cysteine protease inhibitor and for its anti-trypanosomal effects.

Table 1: Quantitative Biological Data for Tetromycin Derivatives

| Compound | Target/Organism | Assay Type | Value | Citation(s) |

| Tetromycin B | Rhodesain | Enzyme Inhibition (Kᵢ) | 0.62 µM | |

| Falcipain-2 | Enzyme Inhibition (Kᵢ) | 1.42 µM | ||

| Cathepsin L | Enzyme Inhibition (Kᵢ) | 32.5 µM | ||

| Cathepsin B | Enzyme Inhibition (Kᵢ) | 1.59 µM | ||

| Trypanosoma brucei | Growth Inhibition (IC₅₀) | 30.87 µM | ||

| HEK293T cells | Cytotoxicity (IC₅₀) | 71.77 µM | ||

| J774.1 macrophages | Cytotoxicity (IC₅₀) | 20.2 µM |

Hypothesized Mechanism of Action

The precise molecular mechanism of this compound has not been fully elucidated. However, based on studies of structurally related compounds, two primary pathways have been proposed as potential targets.

PI3K/Akt Signaling Pathway Inhibition

The most cited potential mechanism involves the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[3][5] This pathway is a critical regulator of fundamental cellular processes including cell growth, proliferation, survival, and metabolism.[1][9][10] The related compound, Tetrocarcin A, has been shown to induce apoptosis and inactivate this pathway in cancer cells.[2][4][5] Inhibition of PI3K/Akt would disrupt downstream signaling, affecting cell survival and leading to cell death, which is consistent with an antibiotic effect.

Unfolded Protein Response (UPR) Inhibition

Another potential mechanism, suggested by the activity of the related compound versipelostatin, is the inhibition of the Unfolded Protein Response (UPR).[2][4] The UPR is a cellular stress response triggered by an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum.[11][12] Versipelostatin was found to inhibit the transcription of the GRP78 promoter, a key UPR-activated gene, specifically under conditions of glucose deprivation, leading to selective cell death.[2][4] If this compound shares this activity, it could induce cytotoxicity in cells under metabolic stress.

Key Experimental Protocols

While specific protocols for this compound are detailed in patent literature not publicly accessible, standard methodologies would be employed for its isolation and characterization.

General Isolation and Purification Workflow

The isolation of this compound from a Streptomyces fermentation culture follows a standard natural product chemistry workflow.

Protocol Details:

-

Fermentation: A pure culture of Streptomyces sp. is grown in a suitable liquid medium (e.g., ISP-2 broth) under aerobic conditions at 28-30°C for several days to allow for the production of secondary metabolites.[13][14]

-

Extraction: The fermentation broth is centrifuged to separate the mycelia from the supernatant. The supernatant, containing the secreted this compound, is then extracted with an immiscible organic solvent like ethyl acetate (B1210297) or chloroform-methanol.[15][16]

-

Purification: The crude extract is concentrated and subjected to chromatographic separation, typically starting with silica gel column chromatography.[16] Fractions are collected and tested for bioactivity. Active fractions are pooled and further purified using High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.[2][4]

Minimum Inhibitory Concentration (MIC) Determination

The MIC, the lowest concentration of an antibiotic that prevents visible growth of a bacterium, is determined using a standardized broth microdilution method.[3][7][8]

Protocol Steps:

-

Inoculum Preparation: A pure, overnight culture of the test bacterium (e.g., S. aureus) is suspended in a saline solution and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[8] This suspension is then further diluted in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the assay plate.

-

Antibiotic Dilution: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). A two-fold serial dilution series is then prepared directly in a 96-well microtiter plate using MHB, typically covering a range from 64 µg/mL to 0.06 µg/mL.[7]

-

Inoculation and Incubation: Each well containing the diluted antibiotic is inoculated with the standardized bacterial suspension.[3] A positive control well (broth + bacteria, no drug) and a negative control well (broth only) are included. The plate is incubated at 37°C for 18-24 hours.[7]

-

Result Interpretation: The MIC is recorded as the lowest concentration of this compound in which there is no visible turbidity (i.e., no bacterial growth).[3][8]

PI3K/Akt Pathway Cellular Assay (Western Blot)

To determine if this compound inhibits the PI3K/Akt pathway in a cellular context, one can measure the phosphorylation status of Akt.

Protocol Steps:

-

Cell Culture and Treatment: A relevant cell line (e.g., a cancer cell line with an active PI3K pathway) is cultured to approximately 80% confluency. The cells are then treated with various concentrations of this compound for a defined period (e.g., 2-24 hours). A positive control (e.g., a known PI3K inhibitor like PI-103) and a negative control (vehicle only) are included.[17]

-

Cell Lysis: After treatment, cells are washed with cold PBS and lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard method, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading.

-

Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then probed with primary antibodies specific for phosphorylated Akt (p-Akt, e.g., at Ser473) and total Akt.[1]

-

Detection: The membrane is incubated with corresponding horseradish peroxidase (HRP)-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate. A decrease in the p-Akt/total Akt ratio in this compound-treated cells compared to the control would indicate inhibition of the pathway.[18]

Summary and Future Directions

This compound is a potent tetronic acid antibiotic with significant, yet underexplored, potential. Its reported activity against MRSA makes it a compelling candidate for further research in an era of growing antimicrobial resistance. While its mechanism of action is hypothesized to involve the PI3K/Akt pathway or UPR inhibition, direct experimental validation is lacking.

Future research should focus on:

-

Total Synthesis: Developing a robust synthetic route to enable the production of larger quantities and the creation of novel analogs for structure-activity relationship (SAR) studies.

-

Quantitative Bioactivity: Systematically determining the MIC values of pure this compound against a broad panel of pathogenic bacteria and its IC₅₀ values against various human cell lines.

-

Mechanism of Action Elucidation: Performing detailed molecular studies, including in vitro kinase assays and transcriptomic/proteomic analyses, to definitively identify its cellular target(s).

-

In Vivo Efficacy: Evaluating the therapeutic potential of this compound in animal models of bacterial infection.

The limited availability of the compound appears to be the primary bottleneck restricting its investigation.[2][4] Overcoming this hurdle will be critical to fully understanding and potentially harnessing the therapeutic capabilities of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. usbio.net [usbio.net]

- 3. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 4. protocols.io [protocols.io]

- 5. toku-e.com [toku-e.com]

- 6. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 8. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 10. cusabio.com [cusabio.com]

- 11. Unfolded protein response - Wikipedia [en.wikipedia.org]

- 12. Targeting the Unfolded Protein Response - Discovery On Target [discoveryontarget.com]

- 13. Isolation, screening and partial purification of antimicrobial antibiotics from soil Streptomyces sp. SCA 7 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Isolation and Identification of Bioactive Compounds from Streptomyces actinomycinicus PJ85 and Their In Vitro Antimicrobial Activities against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 15. iosrjournals.org [iosrjournals.org]

- 16. Isolation and purification of antibacterial compound from Streptomyces levis collected from soil sample of north India - PMC [pmc.ncbi.nlm.nih.gov]

- 17. tools.thermofisher.cn [tools.thermofisher.cn]

- 18. PI3K/AKT signalling pathway panel (ab283852) | Abcam [abcam.com]

Tetromycin A: A Technical Guide to its Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetromycin A is a polyketide, tetronic acid-based antibiotic derived from bacteria of the genus Streptomyces.[1] As a member of the broader tetracycline (B611298) class of antibiotics, it has demonstrated significant potential, particularly in combating antibiotic-resistant pathogens. This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of this compound, including detailed experimental methodologies and pathway visualizations to support further research and development.

Physical and Chemical Properties

This compound is a complex organic molecule with a distinct chemical structure. Its fundamental properties have been characterized and are summarized below.

Summary of Physicochemical Data

The quantitative physical and chemical data for this compound are presented in Table 1 for ease of reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 180027-83-2 | [1][2][3] |

| Molecular Formula | C₃₆H₄₈O₆ | [1][2][3] |

| Molecular Weight | 576.77 g/mol (or 576.8 g/mol ) | [1][2][3] |

| Appearance | A solid | [1] |

| Purity | >99% or ≥98% | [1][2][3] |

| Solubility | Soluble in Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), Ethanol, and Methanol. | [1] |

| Origin | Bacterium/Streptomyces sp. MST-AS4903 | [1] |

Biological Activity and Mechanism of Action

This compound exhibits potent antibacterial properties, particularly against Gram-positive bacteria. It is noted for its activity against both antibiotic-susceptible and resistant strains, including Methicillin-resistant Staphylococcus aureus (MRSA).[2][3]

Antimicrobial Spectrum

-

Primary Activity: Pronounced activity against Gram-positive bacteria.[1]

Mechanism of Action (Proposed)

While the specific molecular interactions of this compound are still under investigation, its mechanism is believed to be consistent with that of the tetracycline class of antibiotics. This general mechanism involves the inhibition of bacterial protein synthesis. The antibiotic molecule enters the bacterial cell and binds to the 30S ribosomal subunit. This binding action sterically blocks the docking of aminoacyl-tRNA to the ribosome's acceptor (A) site, thereby preventing the elongation of the polypeptide chain and halting protein synthesis. This action is typically bacteriostatic, meaning it inhibits bacterial growth and reproduction.

Caption: Proposed mechanism of this compound via inhibition of protein synthesis.

Other Reported Activities

Related derivatives of tetromycin have been found to possess anti-trypanosomal activity and the ability to inhibit the cysteine protease cathepsin L, suggesting broader therapeutic potential for this class of compounds.[1]

Experimental Protocols

The following sections detail generalized methodologies relevant to the study of this compound. These protocols are intended as a guide for researchers and may require optimization for specific experimental conditions.

Illustrative Protocol: Isolation of Antibiotic from Streptomyces

This protocol provides a general workflow for the isolation and purification of secondary metabolites, such as antibiotics, from Streptomyces cultures.

Caption: General workflow for the isolation and characterization of antibiotics.

Methodology:

-

Inoculation and Fermentation: A pure culture of Streptomyces sp. is inoculated into a suitable liquid medium (e.g., Tryptone Soya Broth). The culture is incubated on a shaker at an optimal temperature (e.g., 30°C) for 7 to 10 days to allow for the production of secondary metabolites.[6]

-

Extraction: The fermentation broth is centrifuged to separate the mycelial biomass from the supernatant. The bioactive compounds are then extracted from the supernatant using an appropriate organic solvent, such as ethyl acetate.[6]

-

Purification: The crude solvent extract is concentrated under reduced pressure. The resulting residue is then subjected to one or more rounds of chromatography (e.g., silica (B1680970) gel column chromatography followed by High-Performance Liquid Chromatography - HPLC) to isolate the pure compound.

-

Characterization: The structure of the purified compound is elucidated using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4] The biological activity is confirmed through bioassays.

Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the broth microdilution method for determining the MIC of an antibiotic against a specific bacterial strain.[1][7]

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Methodology:

-

Preparation of Antibiotic Dilutions: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). A two-fold serial dilution series is then prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in a 96-well microtiter plate.[7]

-

Inoculum Preparation: The test bacterial strain is grown overnight. The culture is then diluted to match a 0.5 McFarland turbidity standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[1]

-

Inoculation and Incubation: Each well containing the antibiotic dilution is inoculated with the standardized bacterial suspension. Control wells (bacteria with no antibiotic, and broth only) are included. The plate is incubated at 37°C for 18-24 hours.[7]

-

MIC Determination: Following incubation, the plate is visually inspected for turbidity. The MIC is defined as the lowest concentration of the antibiotic at which there is no visible growth of the microorganism.[1][8]